3-(Trifluoromethyl)isothiazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

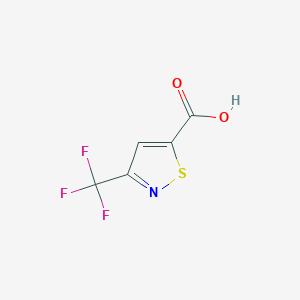

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an isothiazole ring, which also bears a carboxylic acid functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethyl-substituted precursors and sulfur-containing reagents. The reaction is often carried out under controlled temperatures and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Esterification

One common reaction is esterification, where the carboxylic acid group is converted into an ester. For example, reacting 3-(Trifluoromethyl)isothiazole-5-carboxylic acid with butanol in the presence of a coupling agent can produce Butyl 4-amino-3-(3-(trifluoromethyl)phenyl)isothiazole-5-carboxylate, although the exact structure might vary based on the starting material's substitution pattern.

Amidation

Amidation reactions involve converting the carboxylic acid group into an amide. This can be achieved using amines in the presence of coupling agents. The trifluoromethyl group's electron-withdrawing nature can influence the reactivity and stability of the resulting amides.

Hydrolysis

Hydrolysis reactions can be used to convert esters back into the carboxylic acid form. This is typically achieved using alkaline conditions, such as sodium hydroxide.

Nucleophilic Substitution

The isothiazole ring can undergo nucleophilic substitution reactions, especially at positions influenced by the trifluoromethyl group. The electron-withdrawing effect of this group can facilitate such reactions by stabilizing negative charges formed during nucleophilic attack.

Data Tables

Given the limited specific data available for this compound, we can consider related compounds for insight into potential chemical behaviors:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of isothiazole compounds, including 3-(trifluoromethyl)isothiazole-5-carboxylic acid, exhibit promising anticancer properties. A study demonstrated the synthesis of various thiazole derivatives, which were tested against different cancer cell lines. The synthesized compounds displayed notable activity, with some derivatives showing IC50 values in the micromolar range, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, certain thiazole derivatives were found to activate specific pathways leading to programmed cell death, demonstrating their utility in targeted cancer therapies .

Agricultural Applications

Pesticidal Properties

this compound and its derivatives have been identified as effective agents against various agricultural pests. Research indicates that these compounds possess fungicidal and insecticidal properties, making them suitable for use in crop protection. For example, studies have shown that certain thiazole derivatives significantly inhibit the growth of fungal pathogens and pests, thereby enhancing agricultural productivity .

Formulation and Efficacy

The efficacy of these compounds can be enhanced through specific formulations that increase their bioavailability and reduce environmental impact. The development of formulations combining these compounds with biodegradable carriers has been explored to improve their application in agricultural settings .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, resulting in enhanced thermal stability and chemical resistance. Research has shown that incorporating isothiazole moieties into polymer matrices can lead to improved performance characteristics, making them suitable for high-performance applications .

Case Studies

作用機序

The mechanism of action of 3-(Trifluoromethyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)thiazole-5-carboxylic acid

- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid

- 3-(Trifluoromethyl)pyrazole-5-carboxylic acid

Uniqueness

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the isothiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capability, making it a valuable building block in synthetic chemistry .

生物活性

3-(Trifluoromethyl)isothiazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data from various studies.

Chemical Structure and Properties

The trifluoromethyl group (−CF3) is known to enhance the biological activity of compounds. The isothiazole ring provides a versatile scaffold for various substitutions that can lead to enhanced pharmacological properties. The presence of the carboxylic acid group further contributes to the compound's solubility and reactivity.

Anticancer Activity

Research indicates that derivatives of isothiazole, including this compound, exhibit notable anticancer properties.

Case Studies

- Thiazole Derivatives : A study demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. In particular, compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .

- Structure-Activity Relationship (SAR) : The inclusion of the trifluoromethyl group in the para position of the phenolic ring increased the potency for inhibiting cancer cell growth by six-fold compared to non-fluorinated analogs .

Table 1: Anticancer Activity of Isothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Hela | 15 |

| Thiazole derivative A | PC3 | 10 |

| Thiazole derivative B | K562 | 12 |

Antibacterial Activity

The antibacterial potential of this compound has also been investigated.

Findings

- Inhibition Studies : Compounds containing the isothiazole moiety demonstrated significant antibacterial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ceftriaxone .

- Mechanism of Action : The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Table 2: Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| Thiazole derivative C | S. aureus | 40 |

| Thiazole derivative D | P. aeruginosa | 30 |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against pathogens like Candida albicans and Aspergillus niger.

Results

- Efficacy Assessment : In vitro studies revealed that compounds with a trifluoromethyl group exhibited higher inhibition rates against fungal strains compared to traditional antifungal agents .

- Comparative Analysis : The inhibition rates for selected compounds were significantly higher than those for controls, indicating strong antifungal potential.

Table 3: Antifungal Activity

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | C. albicans | 85 |

| Thiazole derivative E | A. niger | 90 |

| Thiazole derivative F | B. cinerea | 95 |

特性

IUPAC Name |

3-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSDLWAOZTXSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。